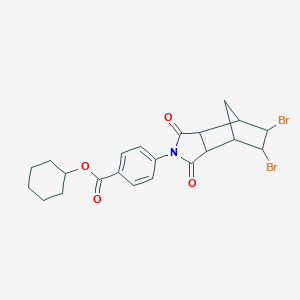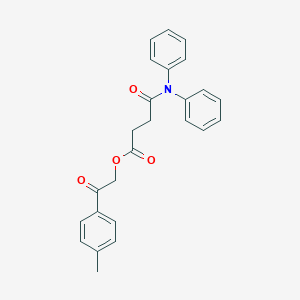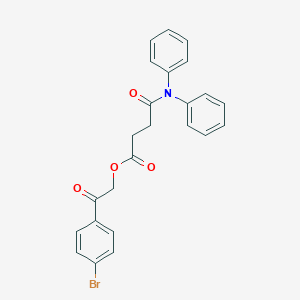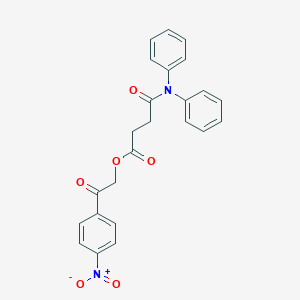![molecular formula C20H18Br2N2O7 B341424 2-(3-NITROPHENYL)-2-OXOETHYL 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PROPANOATE](/img/structure/B341424.png)
2-(3-NITROPHENYL)-2-OXOETHYL 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PROPANOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-NITROPHENYL)-2-OXOETHYL 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}PROPANOATE is a complex organic compound that features a nitrophenyl group, a dibromo-dioxooctahydro-methanoisoindol group, and a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PROPANOATE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the nitrophenyl group: Nitration of a benzene derivative to introduce the nitro group.
Formation of the dibromo-dioxooctahydro-methanoisoindol group: Bromination and subsequent cyclization reactions.
Esterification: Reaction of the intermediate compounds with propanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atoms in the dibromo-dioxooctahydro-methanoisoindol group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Studied for its potential use in the development of new
属性
分子式 |
C20H18Br2N2O7 |
|---|---|
分子量 |
558.2 g/mol |
IUPAC 名称 |
[2-(3-nitrophenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate |
InChI |
InChI=1S/C20H18Br2N2O7/c21-17-11-7-12(18(17)22)16-15(11)19(27)23(20(16)28)5-4-14(26)31-8-13(25)9-2-1-3-10(6-9)24(29)30/h1-3,6,11-12,15-18H,4-5,7-8H2 |
InChI 键 |
QDZVRYZXQJLZSI-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CCC(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
规范 SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CCC(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 4-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341346.png)
![Benzyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B341347.png)

![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl heptanoate (non-preferred name)](/img/structure/B341349.png)
![2-isopropyl-5-methylcyclohexyl (8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B341354.png)


![2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B341360.png)




![2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341365.png)
